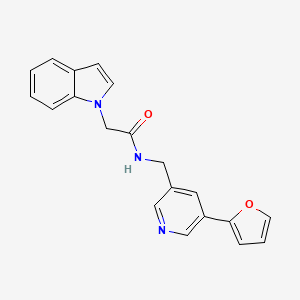

![molecular formula C18H25NO5 B2591754 methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate CAS No. 1514547-16-0](/img/structure/B2591754.png)

methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is a specialized chemical compound utilized predominantly within organic synthesis and pharmaceutical research. It combines an oxolane ring—a five-membered oxygen-containing ring— with a methyl group and an amino substituent protected by a tert-butoxycarbonyl (Boc) group. This specific stereochemistry (2R,3R,4S) denotes the spatial configuration of the molecule, crucial for its biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate typically involves a multi-step process:

Formation of the Oxolane Ring: : Initiating with a base molecule, the oxolane ring is synthesized through an intramolecular cyclization reaction.

Introduction of the Amino Group: : The amino group is incorporated into the ring structure using reagents like amines under controlled pH conditions.

Protection of the Amino Group: : To safeguard the reactive amino group, a tert-butoxycarbonyl (Boc) protection is applied, making use of tert-butyl chloroformate in an alkaline environment.

Industrial Production Methods

In an industrial context, the synthesis of this compound follows large-scale synthetic procedures, focusing on maximizing yield and purity. The employment of continuous flow reactors and automated systems can significantly optimize reaction parameters and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is versatile in its reactivity. It participates in:

Substitution Reactions: : The protected amino group can be involved in nucleophilic substitution, where the Boc group can be removed to allow further functionalization.

Reduction Reactions: : The oxolane ring can undergo reductive cleavage, which might be necessary for deprotection or further structural modifications.

Oxidation Reactions: : Though less common, selective oxidation reactions can be employed to alter the compound's functional groups under precise conditions.

Common Reagents and Conditions

Nucleophilic Reagents: : Utilized in substitution reactions to deprotect or modify the amino group.

Reducing Agents: : Such as lithium aluminum hydride, for reductive cleavage of the oxolane ring.

Oxidizing Agents: : Potassium permanganate or similar reagents for selective oxidations.

Major Products Formed

Deprotected Amino Derivatives: : Resulting from nucleophilic substitutions.

Modified Oxolane Structures: : Following reductions or oxidations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block in the synthesis of more complex molecules, owing to its protected amino functionality and oxolane structure.

Biology and Medicine

In biological research, it can be used in peptide synthesis due to the Boc-protected amino group, allowing for the creation of complex peptides under controlled conditions.

Industry

In the pharmaceutical industry, it can be a precursor for drugs that require the specific stereochemical and functional group configurations offered by this compound.

Mechanism of Action

This compound's effects hinge on its functional groups:

Amino Group: : Participates in hydrogen bonding and ionic interactions, crucial for binding to molecular targets.

Oxolane Ring: : Contributes to the structural framework, influencing the overall conformation and reactivity.

Boc Group: : Provides steric protection, ensuring selective reactions until deprotection is desired.

Comparison with Similar Compounds

Comparing with other similar compounds:

Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate: : Different stereochemistry leads to different biological activity and reactivity.

Boc-protected amino acids: : These compounds share the Boc protection but differ in the backbone structure and overall reactivity.

Similar Compounds

Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate

Boc-protected amino acids

Oxolane derivatives with various substituents

Properties

IUPAC Name |

methyl (2R,3R,4S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21)/t13-,14-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIHECTYYDAIQI-HBUWYVDXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H](CO[C@@H]1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2591673.png)

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)

![2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2591678.png)

![4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2591682.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2591686.png)

![2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one](/img/structure/B2591688.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2591689.png)

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)